molecular formula C18H21ClFNO3S2 B2846468 3-chloro-4-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide CAS No. 2034256-03-4

3-chloro-4-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Cat. No. B2846468
M. Wt: 417.94
InChI Key: OTWKYMCYOKQVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClFNO3S2 and its molecular weight is 417.94. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclooxygenase Inhibition

Benzenesulfonamide derivatives, such as those involving substitutions on the phenyl ring with fluorine atoms, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. This property makes them candidates for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of fluorine atoms notably increases COX-1/COX-2 selectivity, enhancing their therapeutic potential (Hashimoto et al., 2002).

Kynurenine 3-Hydroxylase Inhibition

Some benzenesulfonamide derivatives have been synthesized and shown to be high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme is involved in the kynurenine pathway, which plays a significant role in the pathophysiology of neurological disorders. Inhibition of this pathway could potentially be used to modulate neurodegenerative diseases and conditions related to neuronal injury (Röver et al., 1997).

Antitumor and Enzyme Inhibition

Newly synthesized benzenesulfonamide derivatives have shown potential in cytotoxicity against tumor cells and as inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds exhibit interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, indicating their relevance in developing anti-tumor therapies (Gul et al., 2016).

Photosensitization for Photodynamic Therapy

Benzenesulfonamide derivatives have been incorporated into new zinc phthalocyanines with high singlet oxygen quantum yields. These compounds are characterized for their spectroscopic, photophysical, and photochemical properties, showing great potential as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition for Ocular Pressure Reduction

A series of sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold have shown strong affinities towards carbonic anhydrase isozymes, displaying good inhibitory potency. These compounds, due to their water solubility and effective intraocular pressure-lowering properties when administered topically, suggest potential applications in treating glaucoma (Casini et al., 2002).

properties

IUPAC Name

3-chloro-4-fluoro-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFNO3S2/c1-12(22)16-6-7-17(25-16)18(8-2-3-9-18)11-21-26(23,24)13-4-5-15(20)14(19)10-13/h4-7,10,12,21-22H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWKYMCYOKQVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

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